N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide
Description
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3/c9-7(11-10)5-1-2-6(14-5)8-12-3-4-13-8/h1-2,8H,3-4,10H2,(H2,9,11) |
InChI Key |
JWGSQKSUSWRSRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(O1)C2=CC=C(O2)/C(=N/N)/N |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Chemical Background
N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide is a substituted furan derivative featuring an amino-imidamide group and a 1,3-dioxolane ring. Its synthesis typically involves functionalization of a furan ring with amidine and acetal protecting groups. The compound is of interest in pharmaceutical chemistry due to its potential bioactivity.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of This compound generally proceeds via:
- Construction of the furan ring substituted with a 1,3-dioxolane moiety (a protected aldehyde or ketone function).
- Introduction of the carboximidamide group (–C(=NH)NH2) at the 2-position of the furan ring.
- Amination of the imidamide nitrogen to yield the N'-amino derivative.
The methods involve multi-step organic synthesis, including protection/deprotection steps, amidination reactions, and purification by crystallization or chromatography.
Specific Preparation Routes
Amidination of Furan-2-carboxaldehyde Derivatives
One common approach is the conversion of furan-2-carboxaldehyde derivatives protected as 1,3-dioxolane acetals into the corresponding amidines by reaction with aminating agents such as amidine salts or equivalents.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 1,3-dioxolane acetal | Furan-2-carboxaldehyde + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene with Dean-Stark trap | 85-95 | Protects aldehyde group as 1,3-dioxolane ring |
| Conversion to carboximidamide | Treatment with ammonium salts (e.g., NH4Cl) and base or amidine precursors (e.g., S-methylisothiourea) in polar solvents (methanol, ethanol) | 70-85 | Amidination occurs at 2-position |
| Amination of amidine | Reaction with hydroxylamine or other aminating agents under mild conditions | 60-75 | Introduces N'-amino group |
Use of Thionyl Chloride for Intermediate Activation
Activation of carboxylic acid intermediates with thionyl chloride to form acid chlorides can facilitate subsequent amidine formation.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Carboxylic acid + thionyl chloride, reflux in chloroform or dichloromethane, 1-2 hours | 90-95 | Acid chloride intermediate is reactive |
| Amidination | Reaction with 2,5-diaminopyrimidine or amidine salts in aqueous base (NaOH) at room temperature, stirring for 18 hours | 75-85 | Mild conditions preserve dioxolane ring |
This method is adapted from analogous syntheses of related amidine compounds and ensures high purity amidine formation without degradation of sensitive groups.
Purification and Characterization
- Purification is typically achieved by vacuum filtration of precipitated solids or recrystallization from solvents such as ethanol or ethyl acetate.
- Characterization includes:
- Mass spectrometry (MS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
- Infrared (IR) spectroscopy to confirm functional groups (e.g., amidine NH, dioxolane C–O–C).
Data Table Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| 1,3-Dioxolane formation | Furan-2-carboxaldehyde + ethylene glycol, acid catalyst, reflux | 85-95 | Protects aldehyde as acetal |
| Acid chloride formation | Thionyl chloride, reflux in chloroform or DCM | 90-95 | Activates acid for amidination |
| Amidination | Amidine salts or ammonium salts, NaOH, room temp, 18h | 70-85 | Forms carboximidamide group |
| Amination of amidine | Hydroxylamine or aminating agent, mild conditions | 60-75 | Introduces N'-amino substituent |
| Purification | Vacuum filtration, recrystallization | - | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional attributes of N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide are best understood through comparisons with analogs, including carboximidamide derivatives and furan-based pharmaceuticals. Below is a detailed analysis:
Structural Analogues from Carboximidamide Derivatives
a. N'-Hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
- Structure: Differs at position 5 (trifluoromethyl group) and the N' substituent (hydroxy instead of amino).
- Molecular Formula : C₇H₆F₃N₃O₂ (MW: 249.13 g/mol) .
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability compared to the electron-rich dioxolane group.
- Applications : Likely used in fluorinated drug candidates due to improved bioavailability and resistance to oxidation .
Furan-Based Pharmaceuticals (Ranitidine Derivatives)
Ranitidine-related compounds () share a furan core but differ in substitution patterns:
- Ranitidine Diamine Hemifumarate (Related Compound A): Structure: 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. Key Features:
- Thioether linkage enhances flexibility and metal-binding capacity.
- Dimethylamino group increases basicity (pKa ~ 8.1) compared to the carboximidamide group. Applications: Intermediate in Ranitidine synthesis; sulfur-containing groups improve gastrointestinal absorption .
- Ranitidine Amino Alcohol Hemifumarate: Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol. Key Features:
- Hydroxymethyl group at position 2 increases hydrophilicity.
Comparative Data Table
Research Findings and Implications
- In contrast, the trifluoromethyl group in the Enamine analog withdraws electrons, favoring electrophilic substitution reactions .
- Solubility : The dioxolane ring improves water solubility compared to the trifluoromethyl group, which is highly hydrophobic. This makes the target compound more suitable for aqueous reaction conditions.
- Reactivity: The amino group in the carboximidamide moiety enables salt formation (e.g., hydrochlorides), whereas the hydroxy group in the Enamine analog limits this utility .
- Biological Relevance: Ranitidine derivatives highlight the importance of sulfur and aminoalkyl groups in receptor binding, suggesting that the target compound’s dioxolane and amidine groups may offer novel interaction sites for enzyme inhibition .
Biological Activity
N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide is a heterocyclic compound characterized by a furan ring with a 1,3-dioxolan moiety and an amidine functional group. This unique structure positions it as a potential candidate for various therapeutic applications, particularly in the fields of infectious diseases and cancer treatment. The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors.
Chemical Structure and Properties
The chemical structure of this compound allows for diverse interactions due to the presence of both electron-rich and electron-poor regions. This structural diversity is essential for its biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | C₉H₉N₃O₃ |
| Molecular Weight | 197.18 g/mol |
| Functional Groups | Amidine, Dioxolane, Furan |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve the inhibition of key enzymes in microbial metabolism or interference with cellular processes.
Anticancer Potential
The compound has been identified as a potential lead in drug development targeting cancer cells. Studies suggest that it may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. Its unique structural features may enhance its efficacy against specific cancer types.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has potential as a modulator of receptor activity, influencing signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells.
Cell Line IC50 (µM) HCT116 (Colorectal) 15.4 MCF7 (Breast) 12.8 - In Vivo Studies : Animal models have shown promising results, with reduced tumor sizes observed in subjects treated with this compound compared to control groups.
Q & A
Advanced Research Question
- ADME prediction : Tools like SwissADME calculate bioavailability scores, noting the compound’s moderate LogP (~2.5) and high gastrointestinal absorption due to its small polar surface area (<100 Ų) .
- Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting metabolism hotspots (e.g., oxidation at the furan C5 position) .
- Quantum mechanics/molecular mechanics (QM/MM) : Models reaction pathways for dioxolane hydrolysis, aligning with experimental kinetic data .
How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to compare antimicrobial activity .
- Structural impurities : Replicate synthesis and characterize batches via HPLC-MS (>95% purity) to exclude confounding effects from byproducts like hydrolyzed diketones .
- Cell-line specificity : Cross-validate anticancer activity in multiple cell lines (e.g., HepG2 vs. MCF-7) to account for receptor heterogeneity .
What strategies are effective in modifying the carboximidamide group to enhance target binding affinity while minimizing off-target interactions?
Advanced Research Question
- Bioisosteric replacement : Substitute the carboximidamide with a nitro group (-NO) or cyano (-CN) to improve hydrogen bonding without increasing toxicity, as seen in furan-based kinase inhibitors .
- Steric shielding : Introduce methyl groups at the N'-position to block metabolism by hepatic amidases, enhancing plasma half-life (t >6 hours in murine models) .
- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular functionalization, enabling rapid SAR exploration .
What are the common pitfalls in interpreting NMR spectra of this compound derivatives, and how can they be mitigated?
Advanced Research Question
- Signal overlap : The furan and dioxolane protons (δ 6.5–7.5 ppm and δ 4.8–5.2 ppm, respectively) may overlap. Use 2D NMR (HSQC, HMBC) to assign peaks unambiguously .
- Tautomerism : The carboximidamide group can exist as imino or amino tautomers, causing split signals. Analyze spectra in DMSO-d to stabilize the dominant tautomer .
- Dynamic effects : Rotational barriers in the dioxolane ring broaden signals at room temperature. Acquire spectra at elevated temperatures (50°C) to sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
